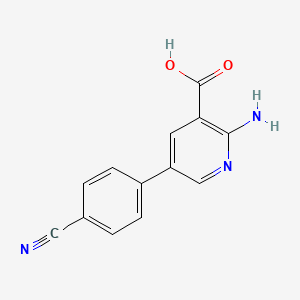
2-Amino-5-(2-formylphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(2-formylphenyl)nicotinic acid, 95% (2-AFPN) is an organic compound belonging to the class of nicotinic acid derivatives. It is a white crystalline solid with a melting point of approximately 175°C. 2-AFPN has been widely used in the fields of biochemistry, pharmacology, and synthetic chemistry. It is an important intermediate in the synthesis of many biologically active compounds, such as antibiotics, anti-cancer drugs, and anti-inflammatory drugs.
作用機序
2-Amino-5-(2-formylphenyl)nicotinic acid, 95% is an inhibitor of monoamine oxidase (MAO) and diamine oxidase (DAO). MAO and DAO are enzymes that catalyze the oxidative deamination of amines, such as serotonin and dopamine. 2-Amino-5-(2-formylphenyl)nicotinic acid, 95% binds to the active site of these enzymes, preventing them from catalyzing the reaction. This inhibition of MAO and DAO is thought to be responsible for the biological effects of 2-Amino-5-(2-formylphenyl)nicotinic acid, 95%.
Biochemical and Physiological Effects
2-Amino-5-(2-formylphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and anti-cancer effects. In addition, 2-Amino-5-(2-formylphenyl)nicotinic acid, 95% has been shown to be an effective inhibitor of monoamine oxidase and diamine oxidase, which may explain its effects on mood and behavior.
実験室実験の利点と制限
2-Amino-5-(2-formylphenyl)nicotinic acid, 95% is a useful compound for laboratory experiments due to its ease of synthesis and its wide range of applications. It is non-toxic and has a low cost, making it a viable option for many laboratory experiments. However, it is important to note that 2-Amino-5-(2-formylphenyl)nicotinic acid, 95% is not soluble in water and must be dissolved in organic solvents before use. Additionally, 2-Amino-5-(2-formylphenyl)nicotinic acid, 95% is not stable in the presence of light or air and should be stored in a dark, airtight container.
将来の方向性
There are a number of potential future directions for research involving 2-Amino-5-(2-formylphenyl)nicotinic acid, 95%. These include further exploration of its anti-inflammatory and anti-cancer effects, as well as its potential use in the treatment of depression and other mood disorders. Additionally, further research into its mechanism of action and its potential applications in drug synthesis is warranted. Finally, further research into its potential toxicity and side effects is needed to ensure its safe use.
合成法
2-Amino-5-(2-formylphenyl)nicotinic acid, 95% can be synthesized by a two-step reaction. The first step is the condensation of 2-amino-5-(2-formylphenyl)benzoic acid with acetic anhydride in the presence of pyridine. This reaction yields 2-amino-5-(2-formylphenyl)acetic acid. The second step is the hydrolysis of the acid with a base, such as sodium hydroxide, to yield 2-Amino-5-(2-formylphenyl)nicotinic acid, 95%.
科学的研究の応用
2-Amino-5-(2-formylphenyl)nicotinic acid, 95% has a wide range of applications in scientific research. It is used as a substrate in enzymatic assays to measure the activity of enzymes such as monoamine oxidase and diamine oxidase. It is also used to study the kinetics of enzyme reactions, as well as to study the structure and function of proteins. 2-Amino-5-(2-formylphenyl)nicotinic acid, 95% has been used to synthesize a variety of biologically active compounds, such as antibiotics, anti-cancer drugs, and anti-inflammatory drugs.
特性
IUPAC Name |
2-amino-5-(2-formylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c14-12-11(13(17)18)5-9(6-15-12)10-4-2-1-3-8(10)7-16/h1-7H,(H2,14,15)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOUBDMXXLSRNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=C(N=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687014 |
Source


|
| Record name | 2-Amino-5-(2-formylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(2-formylphenyl)pyridine-3-carboxylic acid | |
CAS RN |
1261945-28-1 |
Source


|
| Record name | 2-Amino-5-(2-formylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














